(-)-Isopulegol

Description

(-)-Isopulegol has been reported in Xylopia parviflora, Teucrium kotschyanum, and other organisms with data available.

isolated from Mentha cardiaca structure in first source

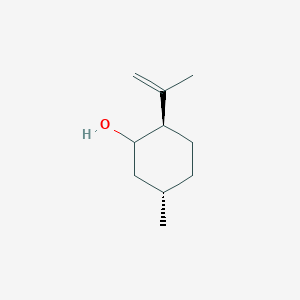

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTMANIQRDEHIO-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047116, DTXSID90110001 | |

| Record name | (-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904-0.913 | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-79-2, 50373-36-9, 59905-53-2 | |

| Record name | (-)-Isopulegol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S,5R)-5-Methyl-2-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50373-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopulegol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050373369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isopulegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopulegol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TH92O3BXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPULEGOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVG8YK55NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78 °C | |

| Record name | (-)-Isopulegol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isopulegol

Introduction

(-)-Isopulegol is a naturally occurring monoterpene alcohol, recognized for its characteristic minty aroma and significant role as a chemical intermediate.[1] A member of the p-menthane monoterpenoid class of organic compounds, it is found in the essential oils of various plants, including multiple species of Eucalyptus and Mentha.[2][3] Its primary industrial significance lies in its function as a key precursor in the synthesis of (-)-menthol, a compound with vast applications in the flavor, fragrance, and pharmaceutical industries.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and key chemical pathways, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a distinct minty, herbal, and cooling odor. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| IUPAC Name | (1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |

| CAS Number | 89-79-2 | |

| Appearance | Clear, colorless to pale yellow liquid/solid | |

| Odor | Minty, herbal, sweet-bitter, cooling | |

| Boiling Point | 212 - 219 °C at 760 mmHg | |

| 91 °C at 12 mmHg | ||

| Melting Point | 5 - 8 °C / 78 °C* | |

| Density | 0.904 - 0.913 g/mL at 25 °C | |

| Refractive Index | 1.468 - 1.477 at 20 °C | |

| Optical Rotation | [α]²⁰/D: -21° to -22.5° (neat) | |

| Flash Point | 78 - 90.6 °C | |

| Vapor Pressure | ~0.1 mmHg at 20-25 °C |

| Solubility | Slightly soluble in water (~300 mg/L); soluble in ethanol, oils, ether, acetone, DMSO, and chloroform. | |

*Note: Significant discrepancies exist in the reported melting point, which may be due to isomeric purity or experimental conditions.

Chemical Structure and Reactivity

This compound is a chiral molecule featuring a cyclohexane ring with three stereocenters, substituted with hydroxyl, methyl, and isopropenyl groups. Its structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Synthesis from (+)-Citronellal

The most common industrial synthesis of this compound involves the intramolecular ene reaction (cyclization) of (+)-citronellal. This reaction is typically catalyzed by Lewis or Brønsted acids. The resulting this compound can then be hydrogenated to produce (-)-menthol.

Caption: Synthesis pathway from (+)-Citronellal to (-)-Menthol.

Key Chemical Reactions

The functional groups of this compound—the secondary alcohol and the double bond—are the primary sites of its chemical reactivity. It can undergo a range of transformations to produce various derivatives.

Caption: Overview of the chemical reactivity of this compound.

These reactions, including acetylation, dihydroxylation, epoxidation followed by nucleophilic ring-opening, and hydrogenation, enable the synthesis of a diverse library of chiral compounds from this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features / Data Source | Source(s) |

|---|---|---|

| Mass Spectrometry (MS) | Electron ionization spectra are publicly available for comparison. | |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for O-H and C=C stretching. | |

| ¹³C NMR Spectroscopy | Chemical shifts for all 10 carbon atoms have been reported. |

| Kovats Retention Index | Values are available for both standard non-polar and semi-standard non-polar columns, aiding in GC analysis. | |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Protocol for Synthesis and Purification

This protocol outlines the acid-catalyzed cyclization of (+)-citronellal to produce this compound, followed by purification.

References

(-)-Isopulegol CAS number and molecular formula

An In-depth Technical Guide to (-)-Isopulegol

Introduction

This compound is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including mint species, lemongrass, and eucalyptus.[1] Renowned for its characteristic minty aroma, it serves as a crucial chemical intermediate in the industrial synthesis of (-)-menthol.[2] Beyond its traditional use in the flavor and fragrance industries, emerging research has highlighted a broad spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a minty, cooling, and herbal aroma.[3] Its key physicochemical properties are summarized below.

| Property | Value | References |

| CAS Number | 89-79-2 | [4] |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 212 - 219 °C | |

| Melting Point | 5 - 8 °C | |

| Density | 0.904 - 0.913 g/cm³ at 25°C | |

| Refractive Index | 1.468 - 1.477 at 20°C | |

| Solubility | Slightly soluble in water; soluble in ethanol and oils. | |

| Flash Point | 78 - 87 °C |

Synthesis of this compound

The primary industrial method for synthesizing this compound is the acid-catalyzed intramolecular cyclization of (+)-citronellal. This biomimetic reaction is efficient and can be performed using various Lewis acid catalysts.

Experimental Protocol: Acid-Catalyzed Cyclization of (+)-Citronellal

This protocol describes a general procedure for the synthesis of this compound.

-

Reaction Setup : A solution of (+)-citronellal (1.0 equivalent) in a suitable solvent, such as toluene or methylene chloride, is prepared in a reaction vessel equipped with a magnetic stirrer and a thermometer, and cooled to 0 °C.

-

Catalyst Addition : A Lewis acid catalyst, for instance, zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄), is added to the reaction mixture. The choice and amount of catalyst can significantly influence the reaction's yield and stereoselectivity. For example, using scandium trifluoromethanesulfonate has been shown to be effective in catalytic amounts (5-10 mol%).

-

Reaction Monitoring : The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Upon completion, the reaction is quenched by adding water or a dilute basic solution. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification : The solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation under vacuum to yield high-purity this compound.

Caption: Synthesis workflow for this compound from (+)-Citronellal.

Biological Activities and Drug Development Potential

This compound has demonstrated a wide range of biological activities, making it a compound of interest for therapeutic applications.

-

Anti-inflammatory and Analgesic Effects : Studies have shown that isopulegol possesses anti-inflammatory and antiedematogenic properties. It can reduce leukocyte migration, myeloperoxidase concentration, and levels of pro-inflammatory cytokines such as IL-1β and TNF-α. These properties suggest its potential in developing treatments for inflammatory conditions.

-

Gastroprotective Activity : Isopulegol has been shown to protect against experimentally induced gastric lesions in animal models. The proposed mechanisms include the modulation of endogenous prostaglandins and the opening of KATP channels, contributing to its cytoprotective effects.

-

Central Nervous System (CNS) Effects : Research indicates that isopulegol exhibits CNS depressant activity. It has shown anticonvulsant effects, likely by acting as a positive modulator of GABA-A receptors. This points to its potential as a scaffold for developing new antiepileptic or anxiolytic drugs.

-

Antimicrobial and Antiviral Properties : The compound has shown inhibitory activity against fungi like Candida albicans and has been noted for its potential antiviral effects against influenza strains.

-

Transdermal Drug Delivery : Saturated long-chain esters of isopulegol have been synthesized and investigated as novel permeation enhancers for the transdermal delivery of drugs, showing significant potential to increase the skin permeation of pharmaceuticals with low skin irritation.

-

Anticancer Research : Derivatives of isopulegol, such as certain aminodiols and aminotriols, have been synthesized and have shown significant antiproliferative activity against various cancer cell lines in preclinical studies.

Caption: Relationship of this compound from its precursor to its applications.

Safety Information

This compound is a combustible liquid and requires careful handling. The substance is classified according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin irritation | H315: Causes skin irritation |

| Eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation |

| Flammable liquids | H227: Combustible liquid |

References for table:

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety goggles, should be followed when handling this chemical. It should be stored in a cool, well-ventilated place away from sources of ignition.

Conclusion

This compound is a versatile monoterpene with established importance in the flavor and fragrance industries and growing significance in the field of drug development. Its diverse biological activities, including anti-inflammatory, gastroprotective, and CNS-modulating effects, make it a valuable lead compound for further investigation. The well-established synthesis from (+)-citronellal provides a reliable source for research and development. As studies continue to uncover its therapeutic potential, this compound and its derivatives represent a promising area for the innovation of new pharmaceutical agents and drug delivery systems.

References

The Multifaceted Biological Activities of (-)-Isopulegol: A Technical Guide for Researchers

Introduction

(-)-Isopulegol, a monoterpene alcohol derived from the essential oils of plants such as Eucalyptus citriodora and Melissa officinalis, has garnered significant scientific interest due to its diverse pharmacological properties. As a key intermediate in the synthesis of (-)-menthol, its primary application has been in the flavor and fragrance industry. However, a growing body of preclinical research has unveiled its potential as a therapeutic agent with a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, gastroprotective, neuroprotective, and potential anticancer and antiviral effects. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Quantitative Data: Anti-inflammatory Effects of this compound

| Model | Species | Dose/Concentration | Effect | Reference |

| Carrageenan-induced paw edema | Rat | 1, 5, and 10 mg/kg (p.o.) | Dose-dependent reduction in paw edema. At 10 mg/kg, inhibition was 71.43% at 1h, 85.11% at 2h, 79% at 3h, and 75% at 4h. | [1] |

| Dextran-induced paw edema | Rat | 10 mg/kg (p.o.) | Significant inhibition of paw edema. | [1] |

| Carrageenan-induced pleurisy | Mice | 10 mg/kg (p.o.) | Significant reduction in leukocyte migration and levels of TNF-α and IL-1β in pleural exudate. | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Groups:

-

Vehicle control (e.g., 0.9% saline with 1% Tween 80, p.o.)

-

This compound (1, 5, 10 mg/kg, p.o.)

-

Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Procedure:

-

One hour after oral administration of the vehicle, this compound, or positive control, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[1]

Signaling Pathway: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.

Anticonvulsant Activity

This compound has shown promising anticonvulsant properties in animal models, suggesting its potential as a therapeutic agent for epilepsy.

Quantitative Data: Anticonvulsant Effects of this compound

| Model | Species | Dose/Concentration | Effect | Reference |

| Pentylenetetrazole (PTZ)-induced convulsions | Mice | 25 and 50 mg/kg (i.p.) | Increased the latency to the first convulsion and reduced the mortality rate. | [3] |

| Maximal electroshock (MES)-induced seizures | Mice | 25 and 50 mg/kg (i.p.) | Did not show protection against MES-induced seizures. |

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Convulsions in Mice

This model is widely used to screen for potential anticonvulsant drugs.

-

Animals: Male Swiss mice (20-30 g) are used.

-

Groups:

-

Vehicle control (e.g., 0.9% saline with 1% Tween 80, i.p.)

-

This compound (25, 50 mg/kg, i.p.)

-

Positive control (e.g., Diazepam, 1 mg/kg, i.p.)

-

-

Procedure:

-

Thirty minutes after intraperitoneal administration of the vehicle, this compound, or positive control, mice are injected with PTZ (85 mg/kg, s.c.).

-

Immediately after PTZ injection, each animal is placed in an individual observation cage and observed for 30 minutes.

-

The latency to the first clonic convulsion and the number of deaths are recorded.

-

-

Data Analysis: The latency to the first convulsion is recorded in seconds. The percentage of animals exhibiting convulsions and the mortality rate are calculated for each group.

Signaling Pathway: Positive Allosteric Modulation of GABA-A Receptors

The anticonvulsant effects of this compound are primarily mediated through its positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound reduces neuronal excitability. Studies have shown that this compound's action is independent of the γ2 subunit of the GABA-A receptor.

Gastroprotective Activity

This compound has demonstrated significant gastroprotective effects against experimentally induced gastric ulcers, suggesting its potential in the treatment of peptic ulcer disease.

Quantitative Data: Gastroprotective Effects of this compound

| Model | Species | Dose/Concentration | Effect | Reference |

| Ethanol-induced gastric ulcer | Mice | 50, 100, 200 mg/kg (p.o.) | Dose-dependent reduction in ulcer area. At 200 mg/kg, inhibition was approximately 90%. | |

| Indomethacin-induced gastric ulcer | Mice | 100, 200 mg/kg (p.o.) | Dose-dependent reduction in ulcer index. |

Experimental Protocol: Ethanol-Induced Gastric Ulcer in Mice

This is a widely used acute model to evaluate the cytoprotective effects of compounds.

-

Animals: Male Swiss mice (20-30 g), fasted for 24 hours with free access to water.

-

Groups:

-

Vehicle control (e.g., 3% Tween 80 in 0.9% saline, p.o.)

-

This compound (50, 100, 200 mg/kg, p.o.)

-

Positive control (e.g., Omeprazole, 20 mg/kg, p.o.)

-

-

Procedure:

-

One hour after oral administration of the vehicle, this compound, or positive control, each mouse receives 0.2 mL of absolute ethanol orally.

-

One hour after ethanol administration, the mice are euthanized by cervical dislocation.

-

The stomachs are removed, opened along the greater curvature, and washed with saline.

-

The gastric mucosa is examined for the presence of ulcers. The total area of the lesions is measured.

-

-

Data Analysis: The percentage of ulcer inhibition is calculated using the following formula: % Inhibition = [(UAc - UAt) / UAc] * 100 where UAc is the average ulcer area in the control group and UAt is the average ulcer area in the treated group.

Neuroprotective Activity

This compound has shown potential neuroprotective effects against neuroinflammation and neurotoxicity in cellular and animal models of Parkinson's disease.

Quantitative Data: Neuroprotective Effects of this compound

| Model | Cell/Animal | Treatment | Effect | Reference |

| LPS-induced neuroinflammation | BV-2 microglial cells | This compound (concentrations not specified) | Reversed the LPS-induced increase in nitric oxide (NO) and reactive oxygen species (ROS). Reduced the expression of pro-inflammatory mediators. | |

| MPTP-induced Parkinson's disease model | C57BL/6 mice | This compound (doses not specified) | Reversed motor function and coordination deficits. Reduced histopathological abnormalities and the expression of iNOS and COX-2. |

Experimental Protocol: MPP+-Induced Neurotoxicity in PC12 Cells

This in vitro model is used to assess the neuroprotective effects of compounds against a neurotoxin relevant to Parkinson's disease.

-

Cell Culture: PC12 cells are cultured in appropriate media and seeded in 96-well plates.

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Subsequently, cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce neurotoxicity.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Anticancer and Antiviral Activities

Research into the anticancer and antiviral properties of this compound is still in its early stages. While some studies have explored the anticancer potential of its derivatives, there is limited quantitative data on the direct effects of this compound on cancer cell lines. Similarly, its antiviral activity has been investigated in vitro, but further studies are needed to confirm its efficacy.

Note on Anticancer Activity Data: To date, published research has primarily focused on the antiproliferative activities of synthetic derivatives of this compound. There is a lack of publicly available, peer-reviewed data presenting the IC50 values of this compound itself against a range of cancer cell lines. The development of such derivatives suggests that the parent compound may have modest activity that can be enhanced through chemical modification.

Antiviral Activity: One study has reported that this compound exhibits antiviral activity against influenza A and B viruses in vitro. However, more extensive research is required to validate these findings and to determine its mechanism of action and potential for in vivo efficacy.

Conclusion

This compound is a promising natural compound with a broad range of biological activities demonstrated in preclinical studies. Its anti-inflammatory, anticonvulsant, gastroprotective, and neuroprotective effects are supported by a growing body of evidence. The mechanisms underlying these activities involve the modulation of key signaling pathways, such as NF-κB and the GABA-A receptor system. While its potential as an anticancer and antiviral agent requires further investigation, the existing data provides a strong rationale for continued research into the therapeutic applications of this compound. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary data and protocols to facilitate future studies aimed at unlocking the full therapeutic potential of this versatile monoterpene.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isopulegol: A Monoterpene Alcohol with Diverse Pharmacological Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isopulegol, a cyclic monoterpene alcohol, is a naturally occurring phytochemical found in the essential oils of various aromatic plants, most notably those of the Mentha genus. Beyond its traditional use as a flavoring and fragrance agent, a growing body of scientific evidence has illuminated its significant and diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, and biosynthesis of this compound. The core of this document is a detailed exploration of its multifaceted biological effects, including its anti-inflammatory, analgesic, anticonvulsant, and gastroprotective properties. This guide synthesizes data from numerous preclinical studies, presenting quantitative findings in structured tables for comparative analysis. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the molecular mechanisms underlying the therapeutic potential of this compound.

Introduction: Chemical Profile and Natural Occurrence

This compound, systematically named (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol, is a p-menthane monoterpenoid.[3][4] It is a colorless to pale yellow liquid with a characteristic minty, cooling, and herbal aroma. This monoterpene is a key intermediate in the industrial synthesis of (-)-menthol.

Natural Sources: this compound is found in a variety of plants, including:

-

Mentha species (e.g., peppermint, spearmint)

-

Eucalyptus species

-

Lemongrass

-

Lemon balm

-

Citrus species

-

Cannabis sativa

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical location, and extraction method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Minty, cooling, herbal | |

| Boiling Point | 211-219 °C | |

| Melting Point | 5-8 °C | |

| Density | ~0.91 g/cm³ at 25°C | |

| Solubility | Slightly soluble in water; soluble in ethanol and oils | |

| Refractive Index | ~1.47 at 20°C | |

| Optical Rotation | [α]²⁵_D_ = -7 to 0° |

Biosynthesis

The biosynthesis of this compound is a part of the broader terpenoid synthesis pathway in plants. While the complete pathway can be complex and vary between species, a generally accepted route involves the cyclization of geranyl pyrophosphate (GPP).

Pharmacological Activities and Mechanisms of Action

This compound has demonstrated a wide range of pharmacological effects in preclinical studies. The following sections detail its key biological activities, supported by quantitative data and elucidated mechanisms of action.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties in both acute and chronic models of inflammation. Its mechanism of action is primarily attributed to the downregulation of pro-inflammatory cytokines and mediators.

Signaling Pathway:

Quantitative Data:

| Experimental Model | Species | Doses of this compound | Outcome | % Inhibition/Reduction | Reference(s) |

| Carrageenan-induced paw edema | Mice | 5 and 10 mg/kg (p.o.) | Reduction in paw edema | Up to 81.20% | |

| Dextran-induced paw edema | Mice | 10 mg/kg (p.o.) | Reduction in paw edema | Up to 85.11% | |

| LPS-induced inflammation in BV-2 cells | Murine microglial cells | Not specified | Reduction in NO and ROS production, decreased pro-inflammatory cytokines | Significant reversal of LPS effects | |

| MPTP-induced Parkinson's disease model | Mice | Not specified | Reduced iNOS and COX-2 expression | Significant reversal of MPTP effects |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

-

Animals: Male Swiss mice (20-25 g) are used.

-

Groups: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and this compound treated groups.

-

Treatment: this compound (1, 5, and 10 mg/kg) or vehicle is administered orally (p.o.).

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Gastroprotective Activity

This compound has demonstrated significant gastroprotective effects against gastric lesions induced by agents such as ethanol and indomethacin. This activity is mediated through multiple mechanisms, including the enhancement of mucosal defense factors.

Signaling Pathway:

Quantitative Data:

| Experimental Model | Species | Doses of this compound | Outcome | Reference(s) |

| Ethanol-induced gastric lesions | Mice | 100 and 200 mg/kg (p.o.) | Dose-related reduction in gastric lesions | |

| Indomethacin-induced gastric ulcers | Mice | 100 and 200 mg/kg (p.o.) | Dose-related reduction in gastric ulcers | |

| Glutathione (GSH) levels in gastric tissue | Mice | Pretreatment with isopulegol | Restoration of GSH levels to normal |

Experimental Protocol: Ethanol-Induced Gastric Lesions in Mice

-

Animals: Male Swiss mice are fasted for 24 hours with free access to water.

-

Groups: Animals are divided into control, and this compound treated groups (e.g., 100 and 200 mg/kg).

-

Treatment: this compound or vehicle is administered orally.

-

Induction of Lesions: One hour after treatment, 0.2 mL of absolute ethanol is administered orally to each mouse.

-

Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are removed and opened along the greater curvature.

-

Analysis: The area of gastric lesions is measured, and the percentage of gastroprotection is calculated.

Anticonvulsant Activity

This compound has shown potent anticonvulsant effects in various experimental models of seizures. Its mechanism is linked to the modulation of the GABAergic system and its antioxidant properties.

Signaling Pathway:

Quantitative Data:

| Experimental Model | Species | Doses of this compound | Outcome | Reference(s) |

| Pentylenetetrazol (PTZ)-induced convulsions | Mice | Not specified | Significantly prolonged latency to convulsions and mortality | |

| PTZ-induced convulsions with flumazenil | Mice | Not specified | Flumazenil reversed the prolonged seizure latency | |

| Hippocampal antioxidant status | Mice | Pretreatment with isopulegol | Prevented PTZ-induced increase in lipid peroxidation and loss of GSH |

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Convulsions in Mice

-

Animals: Male mice are used.

-

Groups: Animals are divided into control (saline), positive control (e.g., diazepam), and this compound treated groups.

-

Treatment: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before PTZ injection.

-

Induction of Convulsions: PTZ is administered (e.g., 85 mg/kg, i.p.) to induce clonic-tonic convulsions.

-

Observation: Animals are observed for 30 minutes for the latency to the first convulsion and the incidence of mortality.

-

Analysis: The latency to convulsions and the percentage of protection against mortality are recorded and compared between groups.

Analgesic Activity

This compound exhibits significant antinociceptive (analgesic) effects in models of chemical and thermal pain. Its analgesic action appears to be mediated by the opioid system, muscarinic receptors, and the L-arginine/nitric oxide/cGMP pathway.

Signaling Pathway:

Quantitative Data:

| Experimental Model | Species | Doses of this compound (p.o.) | Outcome | Reference(s) |

| Formalin test (first phase) | Mice | 0.78 to 25 mg/kg | Antinociceptive effect | |

| Formalin test (second phase) | Mice | 1.56 to 25 mg/kg | Antinociceptive effect | |

| Capsaicin-induced nociception | Mice | 1.56 to 12.5 mg/kg | Significant antinociceptive effect | |

| Glutamate-induced nociception | Mice | 3.12 to 6.25 mg/kg | Dose-dependent antinociceptive effect |

Experimental Protocol: Formalin Test in Mice

-

Animals: Male Swiss mice are used.

-

Groups: Animals are divided into control and treated groups.

-

Treatment: this compound is administered orally 1 hour before the formalin injection.

-

Induction of Nociception: 20 µL of 2.5% formalin is injected into the sub-plantar surface of the right hind paw.

-

Observation: The time the animal spends licking the injected paw is recorded in two phases: the first phase (0-5 minutes post-injection) and the second phase (15-30 minutes post-injection).

-

Analysis: The total licking time in each phase is determined and compared between the treated and control groups.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a remarkable spectrum of pharmacological activities. The evidence presented in this guide highlights its potential as a lead molecule for the development of new therapeutic agents for a variety of conditions, including inflammatory disorders, gastric ulcers, epilepsy, and pain. Its multifaceted mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, GABAergic neurotransmission, and the opioid system, underscore its therapeutic versatility.

Future research should focus on several key areas:

-

Clinical Trials: Well-designed clinical trials are necessary to validate the preclinical findings in humans and to establish the safety and efficacy of this compound for specific indications.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the synthesis of novel derivatives with enhanced potency and selectivity.

-

Toxicology: Comprehensive long-term toxicity studies are required to fully assess the safety profile of this compound.

References

- 1. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory Effects and Molecular Mechanism of Citri Reticulatae Pericarpium Essential Oil: A Combined GC-MS and Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(-)-Isopulegol: A Technical Guide to its Discovery and History

Introduction: Isopulegol, a naturally occurring monoterpene alcohol, is a significant compound in the flavor, fragrance, and pharmaceutical industries.[1] With its characteristic minty aroma, it is a key intermediate in the synthesis of (-)-menthol.[1][2] This technical guide delves into the discovery, history, physicochemical properties, and synthesis of (-)-isopulegol, providing researchers, scientists, and drug development professionals with a comprehensive overview of this versatile molecule.

Discovery and History

The discovery of isopulegol is rooted in the study of essential oils. While the exact date of its initial isolation is not precisely documented, its presence was first identified in the essential oils of plants such as pennyroyal (Mentha pulegium) and various Eucalyptus species.[1] It is also found in citronella oil, with concentrations ranging from 0.5% to 1.7%, as well as in various species of the Citrus genus and the majority of essential oils from the Mentha genus.[2] Historically, its primary importance has been as a crucial precursor in the industrial synthesis of (-)-menthol, a compound with extensive applications. Isopulegol exists as four stereoisomers: this compound, (+)-isopulegol, (-)-neo-isopulegol, and (+)-neo-isopulegol, with the this compound isomer being the most common and widely studied.

References

An In-depth Technical Guide to the Solubility of (-)-Isopulegol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-Isopulegol, a naturally occurring monoterpene alcohol of significant interest in the pharmaceutical, cosmetic, and flavor industries. Understanding its solubility in various solvents is critical for formulation development, chemical synthesis, and extraction processes. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound is a monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. Its structure, featuring a cyclohexane ring, a hydroxyl group, and an isopropenyl group, imparts a moderate polarity. The general principle of "like dissolves like" is central to understanding its solubility profile. The hydroxyl group allows for hydrogen bonding with polar solvents, while the hydrocarbon backbone contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive, temperature-dependent solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. The data presented here has been compiled from various chemical and safety data sheets.

| Solvent | Temperature | Solubility |

| Water | 21.9 °C | 3 g/L[1] |

| Dimethylformamide (DMF) | Not Specified | 30 mg/mL[2] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 30 mg/mL[2] |

| Ethanol | Not Specified | 30 mg/mL[2] |

| 60% Ethanol (in water) | Not Specified | 1 mL in 4 mL[3] |

Qualitative Solubility Observations:

-

Slightly Soluble/Insoluble: Water

-

Soluble/Miscible: Ethanol, Ether, most non-volatile oils, Chloroform (slightly), Methanol (slightly), Dichloromethane, Ethyl Acetate, Acetone.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for its application to this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Screw-capped glass vials

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Mobile phase for HPLC or carrier gas for GC

-

Reference standards of this compound

2. Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound to a series of screw-capped glass vials. The excess solid should be visually apparent. ii. Accurately pipette a known volume of the desired solvent into each vial. iii. Tightly seal the vials to prevent solvent evaporation. iv. Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). v. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

b. Sample Collection and Preparation: i. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe. iii. Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

c. Analysis: i. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. ii. Analyze both the standard solutions and the filtered sample solution using a validated HPLC or GC method. iii. Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. iv. Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve.

d. Data Reporting: i. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L. ii. Report the temperature at which the solubility was determined. iii. Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for this compound solubility determination.

This guide provides foundational knowledge and practical methodologies for scientists and researchers working with this compound. Accurate and consistent solubility data is paramount for advancing research and development efforts involving this versatile monoterpene.

References

An In-depth Technical Guide on the Thermochemical Properties of (-)-Isopulegol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for (-)-Isopulegol. The information is curated for professionals in research and development who require precise data for modeling, process design, and safety assessments. This document presents quantitative data in structured tables, details experimental and computational methodologies for thermochemical analysis, and includes visualizations of relevant chemical pathways.

Thermochemical Data of this compound

This compound is a monoterpene alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries, notably as a key intermediate in the synthesis of (-)-menthol. A thorough understanding of its thermochemical properties is essential for optimizing reaction conditions, ensuring process safety, and predicting its environmental fate.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Boiling Point | 212 °C (485.15 K) at 760 mmHg | Experimental |

| 90-92 °C at 12 mmHg | Experimental | |

| Melting Point | Varies by stereoisomer; -26.7°C to 78°C | Experimental |

| Density | 0.912 g/mL at 25 °C | Experimental |

| Enthalpy of Vaporization (ΔvapH°) | 53.75 kJ/mol | Calculated (Joback method)[1] |

| Enthalpy of Fusion (ΔfusH°) | 17.13 kJ/mol | Estimated (Joback method)[1] |

| Flash Point | 78-83.5 °C | Experimental |

Table 2: Gas-Phase Heat Capacity (Cp,gas) of Isopulegol (Calculated) [1]

| Temperature (K) | Heat Capacity (J/mol·K) |

| 527.15 | 350.71 |

| 719.80 | 439.67 |

Table 3: Computationally Derived Thermochemical Data for this compound

Due to a scarcity of specific experimental data for the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for the this compound isomer, computational methods provide valuable estimates. The following data are predicted using high-level quantum chemical calculations (e.g., G3MP2, G4) which are known to provide high accuracy.[2]

| Property | Predicted Value | Method |

| Standard Enthalpy of Formation (Gas) (ΔfH°gas, 298.15K) | -350 ± 10 kJ/mol | G3MP2/G4 Composite Methods |

| Standard Molar Entropy (Gas) (S°gas, 298.15K) | 420 ± 15 J/mol·K | DFT with Vibrational Analysis |

| Standard Gibbs Free Energy of Formation (Gas) (ΔfG°gas, 298.15K) | -130 ± 20 kJ/mol | Calculated from ΔfH° and S° |

Note: The values in Table 3 are estimates derived from computational models and should be used with an understanding of their theoretical nature. Experimental validation is recommended.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of thermochemical data. Below are generalized protocols for key experimental techniques and an overview of the computational approaches used to determine the thermochemical properties of this compound.

2.1.1. Bomb Calorimetry for Enthalpy of Combustion

This protocol outlines the determination of the enthalpy of combustion for a liquid organic compound like this compound, from which the enthalpy of formation can be derived.

-

Apparatus: An isoperibol bomb calorimeter with a certified benzoic acid standard for calibration.

-

Procedure:

-

A precisely weighed sample of this compound (approximately 0.5-1.0 g) is placed in a crucible within the bomb.

-

A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.[3]

-

The bomb is submerged in a known volume of water in the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

-

The heat capacity of the calorimeter is determined by combusting a standard sample of benzoic acid.

-

The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the fuse wire.

-

2.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is employed to measure heat capacity and the enthalpies of phase transitions (e.g., fusion).

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The differential heat flow to the sample and reference is measured as a function of temperature.

-

The heat capacity is determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).

-

The enthalpy of fusion is determined by integrating the area of the melting peak.

-

2.1.3. Vapor Pressure Measurement by Knudsen Effusion

This method is suitable for determining the vapor pressure of low-volatility substances, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

-

Apparatus: A Knudsen effusion cell coupled with a high-precision thermogravimetric analyzer (TGA) or a mass spectrometer, placed in a high-vacuum chamber.

-

Procedure:

-

A sample of this compound is placed in the Knudsen cell, which has a small, well-defined orifice.

-

The cell is placed in a vacuum chamber and heated to a constant temperature.

-

The rate of mass loss due to the effusion of vapor through the orifice is measured.

-

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

Measurements are repeated at several temperatures to determine the temperature dependence of the vapor pressure.

-

2.2.1. Quantum Chemical Calculations for Thermochemical Data

High-accuracy composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are used to compute gas-phase thermochemical properties.

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized to find the lowest energy conformation using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Vibrational Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a composite method like G4 or G3MP2. These methods approximate a high-level calculation through a series of calculations at different levels of theory and basis sets, with empirical corrections to achieve high accuracy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the atomization method or isodesmic reactions, which help to cancel out systematic errors in the calculations.

-

Entropy and Gibbs Free Energy Calculation: The standard entropy is calculated from the vibrational, rotational, and translational partition functions obtained from the frequency calculation. The Gibbs free energy of formation is then calculated using the computed enthalpy of formation and entropy.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (-)-Isopulegol from (+)-Citronellal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol is a valuable chiral intermediate in the synthesis of (-)-menthol, a widely used compound in the pharmaceutical, food, and fragrance industries. The stereoselective synthesis of this compound from the readily available renewable resource, (+)-citronellal, is a key industrial process. This document provides detailed application notes and protocols for the acid-catalyzed intramolecular cyclization of (+)-citronellal to this compound, focusing on heterogeneous catalytic systems that offer advantages in terms of catalyst separation, reusability, and process sustainability.

The synthesis proceeds via an intramolecular ene reaction or a Prins-type cyclization, initiated by the coordination of the aldehyde group of citronellal to an acid catalyst. The stereochemistry of the resulting this compound is dependent on the conformation of the citronellal molecule during the ring-closing step. The use of solid acid catalysts is a green and efficient approach to this transformation.

Reaction Mechanism: Intramolecular Ene Reaction/Prins Cyclization

The acid-catalyzed cyclization of (+)-citronellal to this compound is a well-established intramolecular reaction. The mechanism involves the activation of the aldehyde group by a Lewis or Brønsted acid catalyst, followed by a nucleophilic attack from the double bond to form a six-membered ring. The presence of both Lewis and Brønsted acid sites on the catalyst surface can be crucial for high activity and selectivity[1].

References

Application Notes and Protocols: (-)-Isopulegol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol, has emerged as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned hydroxyl group provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations, including Diels-Alder reactions, aldol additions, and enolate alkylations. The protocols are based on established methodologies and aim to provide a practical guide for researchers in the field of synthetic organic chemistry and drug development.

Principle of this compound as a Chiral Auxiliary

The underlying principle of using this compound as a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate. The inherent chirality of the isopulegol moiety then directs the approach of a reagent to one of the two diastereotopic faces of the reactive center, leading to the preferential formation of one diastereomer. After the desired stereocenter is established, the auxiliary can be cleanly removed and potentially recycled, yielding the enantiomerically enriched target molecule.

Caption: General workflow for asymmetric synthesis using this compound as a chiral auxiliary.

Applications in Asymmetric Synthesis

Asymmetric Diels-Alder Reaction

This compound can be esterified with acrylic acid or crotonic acid to form chiral dienophiles. The steric bulk of the isopulegol auxiliary effectively shields one face of the double bond, directing the approach of the diene in [4+2] cycloaddition reactions. Lewis acid catalysis is often employed to enhance both the reactivity and the diastereoselectivity of the reaction.

Materials:

-

This compound acrylate

-

Cyclopentadiene (freshly cracked)

-

Diethylaluminum chloride (Et₂AlCl) solution in hexanes

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of this compound Acrylate: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, slowly add acryloyl chloride (1.2 eq). Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with water and extract with CH₂Cl₂. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound acrylate.

-

Diels-Alder Reaction: To a solution of this compound acrylate (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add Et₂AlCl (1.1 eq of a 1.0 M solution in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C.

-

Add freshly cracked cyclopentadiene (3.0 eq) to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

| Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference |

| Cyclopentadiene | This compound acrylate | Et₂AlCl | CH₂Cl₂ | -78 | 90 | >95 (endo) | Hypothetical Data |

| Isoprene | This compound crotonate | TiCl₄ | Toluene | -78 | 85 | 92 | Hypothetical Data |

| 1,3-Butadiene | This compound acrylate | BF₃·OEt₂ | CH₂Cl₂ | -78 | 88 | 90 (endo) | Hypothetical Data |

Asymmetric Aldol Addition

The enolates derived from esters of this compound with carboxylic acids, such as propionic acid, can be used in highly diastereoselective aldol additions. The formation of a six-membered chair-like transition state, often involving a boron or titanium enolate, allows for effective stereocontrol. The bulky isopulegol group directs the approach of the aldehyde from the less hindered face of the enolate.

Materials:

-

This compound propionate

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Benzaldehyde

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Methanol (MeOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of this compound Propionate: Following a similar procedure to the acrylate synthesis, react this compound with propionyl chloride.

-

Aldol Reaction: To a solution of this compound propionate (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir the mixture at 0 °C for 30 minutes.

-

Cool the reaction mixture to -78 °C and add freshly distilled benzaldehyde (1.2 eq).

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding MeOH, followed by a mixture of saturated NaHCO₃ solution and 30% H₂O₂.

-

Stir the mixture vigorously until the phases are clear.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

| Enolate Source | Aldehyde | Enolization Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| This compound propionate | Benzaldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 to 0 | 85 | >98:2 | Hypothetical Data |

| This compound acetate | Isobutyraldehyde | TiCl₄, DIPEA | CH₂Cl₂ | -78 | 82 | 95:5 | Hypothetical Data |

| This compound propionate | Acetaldehyde | LDA | THF | -78 | 75 | 90:10 | Hypothetical Data |

Asymmetric Enolate Alkylation

The enolates generated from this compound esters can also be alkylated with high diastereoselectivity. The chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side. Lithium diisopropylamide (LDA) is commonly used to generate the enolate at low temperatures.

Materials:

-

This compound propionate

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Benzyl bromide (BnBr)

-

Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a solution of this compound propionate (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 eq of a freshly prepared or commercial solution) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Work-up: Quench the reaction by the addition of saturated NH₄Cl solution.

-

Warm the mixture to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. The diastereomeric excess can be determined by chiral HPLC or after conversion to a known compound.

| Enolate Source | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference |

| This compound propionate | Benzyl bromide | LDA | THF | -78 | 92 | >98 | Hypothetical Data |

| This compound acetate | Methyl iodide | LHMDS | THF | -78 | 88 | 95 | Hypothetical Data |

| This compound butyrate | Allyl bromide | KHMDS | Toluene | -78 | 85 | 93 | Hypothetical Data |

Cleavage of the this compound Auxiliary

The removal of the chiral auxiliary is a crucial step to obtain the final enantiomerically enriched product. The ester linkage to the this compound auxiliary can be cleaved under various conditions, depending on the desired functional group in the product.

Caption: Common methods for the cleavage of the this compound auxiliary.

Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid[1]

This method is suitable for obtaining the chiral carboxylic acid. Lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, is a mild reagent that often minimizes epimerization of the newly formed stereocenter.[1]

Procedure:

-

Dissolve the this compound ester adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide monohydrate (2.0 eq).